
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate is a cationic surfactant that is widely used in scientific research. It is commonly referred to as benzalkonium chloride or BAC. BAC is a quaternary ammonium compound that has antibacterial and antiviral properties. It is used in various applications such as disinfectants, preservatives, and as a surfactant in pharmaceuticals and personal care products.
Mécanisme D'action
BAC works by disrupting the cell membrane of microorganisms. It is positively charged and interacts with the negatively charged phospholipids in the cell membrane, causing it to break down. This leads to leakage of cellular contents and ultimately cell death.
Effets Biochimiques Et Physiologiques
BAC has been shown to have cytotoxic effects on various cell types. It has been shown to induce apoptosis in human corneal epithelial cells and to cause DNA damage in human lung cells. BAC has also been shown to cause irritation and inflammation in the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
BAC has several advantages for lab experiments. It is readily available and easy to use. It has broad-spectrum antimicrobial activity and can be used against a wide range of microorganisms. However, BAC has some limitations. It can be toxic to cells and may interfere with certain assays. It is also known to have a high affinity for plastic surfaces, which can lead to adsorption and loss of activity.
Orientations Futures
There are several future directions for research on BAC. One area of research is the development of new formulations of BAC that are less toxic to cells and have improved antimicrobial activity. Another area of research is the use of BAC in combination with other antimicrobial agents to enhance their activity. Finally, there is a need for further research on the potential environmental impact of BAC and its degradation products.
Méthodes De Synthèse
The synthesis of BAC involves the reaction of benzyl chloride with dimethyloctadecylamine in the presence of an acid catalyst. The resulting product is then reacted with 3-nitrobenzenesulfonic acid to form BAC. The synthesis of BAC is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
BAC has been extensively used in scientific research due to its antimicrobial properties. It has been used as a disinfectant in hospitals, laboratories, and other healthcare facilities. BAC has also been used as a preservative in various products such as eye drops, nasal sprays, and contact lens solutions.
Propriétés
Numéro CAS |
124088-59-1 |
|---|---|
Nom du produit |
Benzyldimethyloctadecyl ammonium 3-nitrobenzenesulfonate |
Formule moléculaire |
C33H55N2O5S+ |
Poids moléculaire |
591.9 g/mol |
Nom IUPAC |
benzyl-dimethyl-octadecylazanium;3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C27H50N.C6H5NO5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-7(9)5-2-1-3-6(4-5)13(10,11)12/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,(H,10,11,12)/q+1; |
Clé InChI |
BOFBUPWQQRTHQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
124088-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



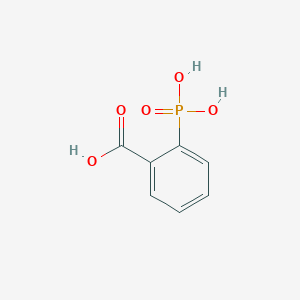
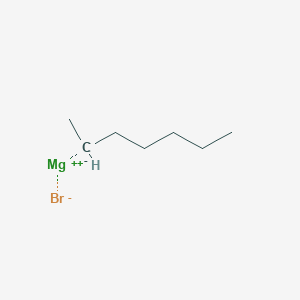
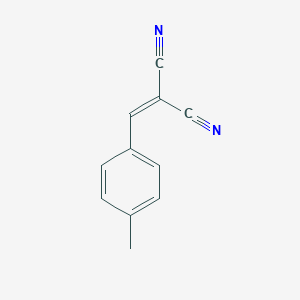
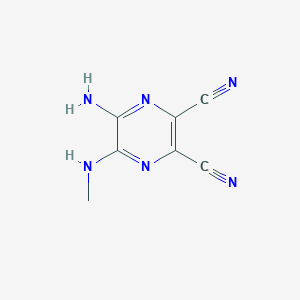
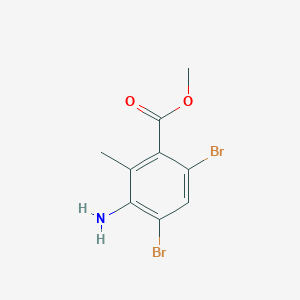
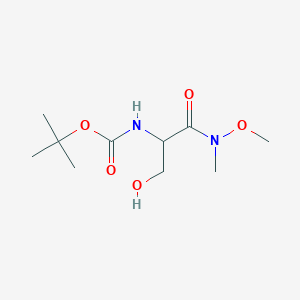
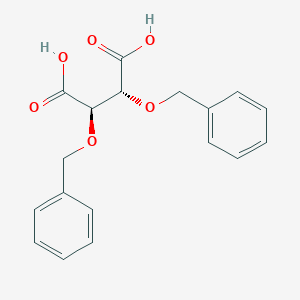
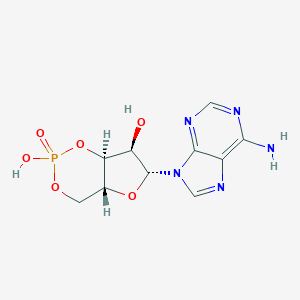
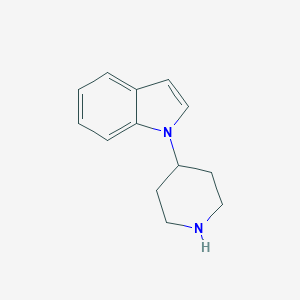
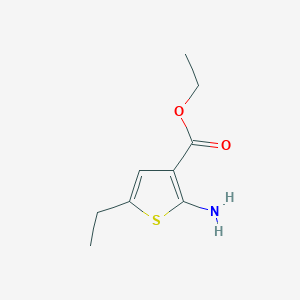
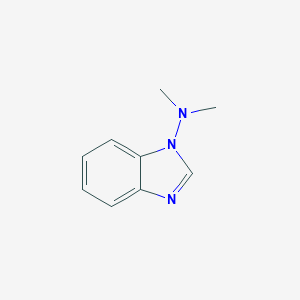

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
